molecular formula C10H14ClNO B1281979 3-Amino-4-phenylbutan-2-one hydrochloride CAS No. 5440-27-7

3-Amino-4-phenylbutan-2-one hydrochloride

Cat. No. B1281979
CAS RN: 5440-27-7
M. Wt: 199.68 g/mol
InChI Key: NMCSZKJGITYITB-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-2-one hydrochloride is a compound that is structurally related to several pharmacologically active substances and key components in the synthesis of various inhibitors and pharmaceutical agents. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and chemical properties of similar beta-amino acids and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including highly diastereoselective reactions, malonic ester synthesis, and stereoselective aldimine coupling reactions. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through cyanohydrin formation . Another related compound, 2-amino-3-phenylbutanoic acid, was prepared using malonic ester synthesis . Additionally, asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate was accomplished from the coupling reaction between 3-phenyl-2-aminopropanenitrile and a silyl ketene acetal .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of compounds similar to 3-Amino-4-phenylbutan-2-one hydrochloride. For example, the structure of a new anti-ulcer agent was elucidated, revealing a rigid bent-rod like conformation . Similarly, the absolute stereochemistry of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined through X-ray analysis of its methyl ester hydrobromide .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo condensation, substitution, and reduction reactions. For instance, 3-amino-2-hydroxy-4-phenylbutanoic acid was prepared via substitution and condensation, followed by reduction . Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid were synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as NMR, IR, and elemental analysis. For example, the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers was determined, with the R(+) enantiomer showing higher effectiveness . The synthesis of 3,4-disubstituted 4-aminobutanoic acids also highlights the importance of structural features in determining pharmacological activity .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Amino-4-phenylbutan-2-one hydrochloride is utilized in the synthesis of various chemical compounds. For instance, the reactivity of amino and carboxy terminal groups in similar molecules has been exploited for the preparation of tetrazole-containing derivatives, with applications in medicinal chemistry (Putis, Shuvalova, & Ostrovskii, 2008). Another study involved the synthesis and analysis of 3,4-disubstituted aminobutyric acids, demonstrating the significance of this class of compounds in developing pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Antimicrobial Applications

A study on hydroxyethylsulfonamides derived from similar compounds reported their potential antimycobacterial activities, indicating the relevance of 3-Amino-4-phenylbutan-2-one hydrochloride in developing treatments against microbial infections (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).

Applications in Drug Synthesis

This compound has been pivotal in synthesizing key intermediates for drugs. For instance, an enhanced short-chain dehydrogenase was used for the efficient synthesis of an antiviral drug intermediate, highlighting the compound's role in drug development processes (Wu, Zheng, Xiong, Yang, Jiang, Meng, & Shao, 2019).

Pharmaceutical Research

Its derivatives have been synthesized and evaluated for various pharmaceutical properties. In one study, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a component of the natural product bestatin and HIV protease inhibitors, was achieved (Ha, Ahn, & Lee, 1999).

Metabolic Studies

Compounds structurally related to 3-Amino-4-phenylbutan-2-one hydrochloride have been identified as metabolites in pharmacological studies, suggesting their potential role in metabolic pathways and drug metabolism (Changchit, Gal, & Zirrolli, 1991).

Safety and Hazards

The safety information for 3-Amino-4-phenylbutan-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-4-phenylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSZKJGITYITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904729
Record name 3-Amino-4-phenyl-2-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenylbutan-2-one hydrochloride

CAS RN

5440-27-7
Record name 5440-27-7
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Record name 3-Amino-4-phenyl-2-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-phenylbutan-2-one hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of 3-acetylamino-4-phenyl-2-butanone (12.5 g), 6N HCl (50 ml) and ethanol (50 ml) was stirred under refluxing conditions for 18 hours. The reaction mixture was concentrated under reduced pressure to yield 3-amino-4-phenyl-2-butanone hydrochloride (9.8 g, 81%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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